2-Oxaspiro[5.5]undecan-5-amine hydrochloride
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Overview
Description
2-Oxaspiro[55]undecan-5-amine hydrochloride is a chemical compound with the molecular formula C₁₀H₂₀ClNO It is characterized by a spirocyclic structure, which includes an oxaspiro ring system fused to an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxaspiro[5.5]undecan-5-amine hydrochloride typically involves the formation of the spirocyclic ring system followed by the introduction of the amine group. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions to form the oxaspiro ring. The amine group is then introduced through nucleophilic substitution or reductive amination reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The use of catalysts, controlled temperature, and pressure conditions are critical factors in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
2-Oxaspiro[5.5]undecan-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the amine group to other functional groups such as alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace the amine group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or hydrocarbons. Substitution reactions result in the formation of various substituted derivatives.
Scientific Research Applications
2-Oxaspiro[5.5]undecan-5-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials, such as polymers and advanced composites.
Mechanism of Action
The mechanism of action of 2-Oxaspiro[5.5]undecan-5-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways. The spirocyclic structure may also contribute to its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
2-Oxaspiro[5.5]undecan-5-one: This compound is similar in structure but lacks the amine group.
2-Oxaspiro[5.5]undecan-5-carboxylic acid: This compound contains a carboxylic acid group instead of an amine group.
Uniqueness
2-Oxaspiro[5.5]undecan-5-amine hydrochloride is unique due to the presence of both the oxaspiro ring system and the amine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-oxaspiro[5.5]undecan-5-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO.ClH/c11-9-4-7-12-8-10(9)5-2-1-3-6-10;/h9H,1-8,11H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPAEVXMVOVKDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)COCCC2N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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